molecular formula C14H23ClN2O B2941509 2-Amino-N-[1-(4-methylphenyl)propyl]butanamide;hydrochloride CAS No. 2126160-30-1

2-Amino-N-[1-(4-methylphenyl)propyl]butanamide;hydrochloride

Cat. No. B2941509
CAS RN: 2126160-30-1
M. Wt: 270.8
InChI Key: SQOLJZNWGPPDGS-UHFFFAOYSA-N
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Description

2-Amino-N-[1-(4-methylphenyl)propyl]butanamide; hydrochloride, also known as Pregabalin, is a medication used to treat epilepsy, neuropathic pain, anxiety disorders, and fibromyalgia. It is a structural analogue of gamma-aminobutyric acid (GABA) and binds to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system.

Mechanism of Action

2-Amino-N-[1-(4-methylphenyl)propyl]butanamide;hydrochloride binds to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This binding reduces the release of neurotransmitters, such as glutamate, substance P, and noradrenaline, which are involved in pain, anxiety, and seizures. 2-Amino-N-[1-(4-methylphenyl)propyl]butanamide;hydrochloride also increases the production of GABA, which is an inhibitory neurotransmitter that reduces neuronal excitability.
Biochemical and Physiological Effects:
2-Amino-N-[1-(4-methylphenyl)propyl]butanamide;hydrochloride has been shown to have several biochemical and physiological effects. It reduces the release of excitatory neurotransmitters, such as glutamate, substance P, and noradrenaline. It increases the production of inhibitory neurotransmitters, such as GABA. It also reduces the activity of voltage-gated calcium channels, which are involved in neuronal excitability. These effects result in reduced pain, anxiety, and seizures.

Advantages and Limitations for Lab Experiments

2-Amino-N-[1-(4-methylphenyl)propyl]butanamide;hydrochloride has several advantages for lab experiments. It is a well-characterized compound that is commercially available. It has a high purity and stability, which makes it suitable for use in experiments. It also has a well-established mechanism of action, which allows for the design of targeted experiments. However, 2-Amino-N-[1-(4-methylphenyl)propyl]butanamide;hydrochloride has some limitations for lab experiments. It has a narrow therapeutic window, which means that small changes in dosage can have significant effects. It also has some side effects, such as dizziness and drowsiness, which can affect experimental outcomes.

Future Directions

There are several future directions for research on 2-Amino-N-[1-(4-methylphenyl)propyl]butanamide;hydrochloride. One direction is to investigate its efficacy in treating other medical conditions, such as chronic pain and post-traumatic stress disorder. Another direction is to investigate its potential as a treatment for addiction and withdrawal symptoms. Additionally, research could focus on developing new formulations of 2-Amino-N-[1-(4-methylphenyl)propyl]butanamide;hydrochloride that have improved pharmacokinetic properties, such as increased bioavailability and longer half-life. Finally, research could investigate the potential of 2-Amino-N-[1-(4-methylphenyl)propyl]butanamide;hydrochloride as a tool for studying the role of voltage-gated calcium channels in neuronal excitability.

Synthesis Methods

2-Amino-N-[1-(4-methylphenyl)propyl]butanamide;hydrochloride is synthesized from 3-aminomethyl-5-methyl-hexanoic acid and methylamine. The reaction takes place in the presence of a coupling reagent, such as N,N'-carbonyldiimidazole (CDI), and a base, such as triethylamine (TEA). The product is then purified by recrystallization from an appropriate solvent, such as isopropanol.

Scientific Research Applications

2-Amino-N-[1-(4-methylphenyl)propyl]butanamide;hydrochloride has been extensively studied for its efficacy in treating various medical conditions. In epilepsy, 2-Amino-N-[1-(4-methylphenyl)propyl]butanamide;hydrochloride has been shown to reduce the frequency of seizures and improve quality of life. In neuropathic pain, 2-Amino-N-[1-(4-methylphenyl)propyl]butanamide;hydrochloride has been shown to reduce pain intensity and improve sleep quality. In anxiety disorders, 2-Amino-N-[1-(4-methylphenyl)propyl]butanamide;hydrochloride has been shown to reduce symptoms of anxiety and improve overall functioning. In fibromyalgia, 2-Amino-N-[1-(4-methylphenyl)propyl]butanamide;hydrochloride has been shown to reduce pain and improve physical function.

properties

IUPAC Name

2-amino-N-[1-(4-methylphenyl)propyl]butanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O.ClH/c1-4-12(15)14(17)16-13(5-2)11-8-6-10(3)7-9-11;/h6-9,12-13H,4-5,15H2,1-3H3,(H,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOLJZNWGPPDGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)C)NC(=O)C(CC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-[1-(4-methylphenyl)propyl]butanamide;hydrochloride

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